2-(2-Methoxyphenoxy)-benzylamine
Overview
Description
2-(2-Methoxyphenoxy)-benzylamine is an organic compound that features a benzylamine group attached to a methoxyphenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenoxy)-benzylamine typically involves multiple steps starting from guaiacol. One common method includes the following steps :
Synthesis of 2-(2-Methoxyphenoxy)ethanol: Guaiacol is reacted with ethylene oxide to produce 2-(2-methoxyphenoxy)ethanol.
Formation of 2-(2-Methoxyphenoxy)chloroethane: The ethanol derivative is then chlorinated using thionyl chloride or phosphorus trichloride to form 2-(2-methoxyphenoxy)chloroethane.
Reaction with Potassium Phthalimide: The chloroethane is reacted with potassium phthalimide to form N-(2-(2-methoxyphenoxy)ethyl)phthalimide.
Hydrolysis: The phthalimide derivative is hydrolyzed under basic conditions to yield 2-(2-methoxyphenoxy)ethanamine.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the above synthetic routes to improve yield and reduce costs. This includes using efficient catalysts, optimizing reaction temperatures, and employing continuous flow reactors to scale up the production .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenoxy)-benzylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound to its corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzylamines.
Scientific Research Applications
2-(2-Methoxyphenoxy)-benzylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenoxy)-benzylamine involves its interaction with specific molecular targets. For instance, in biological systems, it may act as a ligand for certain receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methoxyphenoxy)ethanol
- 2-Methoxyphenyl anisole
- 4-Phenoxyphenol
Uniqueness
Its benzylamine group provides a site for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
[2-(2-methoxyphenoxy)phenyl]methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-16-13-8-4-5-9-14(13)17-12-7-3-2-6-11(12)10-15/h2-9H,10,15H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGYZVSQZSOVOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC=CC=C2CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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